2-Chlorocyclohexanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chlorocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEWDMNOXFGGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871167 | |
| Record name | 2-Chlorocyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1561-86-0 | |
| Record name | 2-Chlorocyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorocyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-chlorocyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Chlorocyclohexanol and Its Derivatives
Classical and Contemporary Synthesis Approaches
The preparation of 2-chlorocyclohexanol is primarily achieved through two major routes: the addition of a chlorine and a hydroxyl group across the double bond of cyclohexene (B86901), or the direct chlorination of cyclohexanol (B46403). Each approach encompasses distinct reagents and reaction conditions that influence the yield and stereoselectivity of the product.
Hypochlorous Acid Addition to Cyclohexene
The reaction between cyclohexene and hypochlorous acid (HOCl) is a foundational method for producing this compound. This process involves the electrophilic addition of chlorine to the alkene, followed by the nucleophilic attack of water.
In a well-established stoichiometric approach, a pre-prepared solution of hypochlorous acid is reacted directly with cyclohexene. orgsyn.org A typical laboratory-scale synthesis involves generating hypochlorous acid by reacting chlorine with a suspension of mercuric oxide in ice and water. orgsyn.org The concentration of the resulting HOCl solution is usually determined to be between 3.5 and 4 percent before it is added to cyclohexene. orgsyn.org
The reaction is conducted by vigorously stirring cyclohexene while incrementally adding the hypochlorous acid solution, maintaining a temperature between 15°C and 20°C. orgsyn.org The progress of the reaction is monitored by testing for the presence of unreacted hypochlorous acid. orgsyn.org Upon completion, the this compound is isolated from the aqueous layer, often through salting out and steam distillation. orgsyn.org This method is a direct application of halohydrin formation from an alkene. One documented procedure involves reacting 1.5 moles of cyclohexene with a calculated amount of a 3.5-4% hypochlorous acid solution. orgsyn.org
Reaction Details for Stoichiometric Synthesis
| Reactant 1 | Reactant 2 | Key Conditions | Product |
|---|
Contemporary methods often utilize reagents that generate the reactive chlorine species in situ, which can be considered a catalytic or pseudo-catalytic approach. One such method employs trichloroisocyanuric acid (TCCA) in an aqueous solvent like acetone (B3395972). researchgate.net TCCA decomposes in water to produce hypochlorous acid, which then reacts with the alkene. researchgate.net The reaction of cyclohexene with TCCA in aqueous acetone has been shown to produce trans-2-chlorocyclohexanol (B14723591) in nearly quantitative yield in a short reaction time at room temperature. researchgate.net
Additionally, this compound can be formed as a byproduct in certain catalytic oxidation reactions. For instance, the epoxidation of cyclohexene using a (tetraphenylporphyrinato)manganese(III) acetate (B1210297) catalyst with sodium hypochlorite (B82951) as the oxidant yields 1,2-epoxycyclohexane as the main product, but also forms small amounts of trans-2-chlorocyclohexanol. ru.nl
Summary of In Situ and Catalytic Formation
| Substrate | Reagent System | Solvent | Key Product(s) | Reference |
|---|---|---|---|---|
| Cyclohexene | Trichloroisocyanuric acid (TCCA) | Aqueous Acetone | trans-2-Chlorocyclohexanol | researchgate.net |
Chlorination of Cyclohexanol
The direct chlorination of cyclohexanol represents an alternative synthetic route. This typically involves the use of common chlorinating agents to replace a hydrogen atom on the cyclohexane (B81311) ring with a chlorine atom.
The reaction of alcohols with thionyl chloride (SOCl₂) is a standard method for converting alcohols into alkyl chlorides. vedantu.comresearchgate.net When cyclohexanol is treated with thionyl chloride, the hydroxyl (-OH) group is replaced by a chlorine atom, resulting in the formation of chlorocyclohexane (B146310) , not this compound. vedantu.com The mechanism involves the alcohol attacking the sulfur atom of thionyl chloride, which ultimately transforms the hydroxyl group into a good leaving group. A subsequent nucleophilic attack by a chloride ion completes the substitution. vedantu.com The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases, which simplifies purification. vedantu.com This method is therefore effective for producing chlorocyclohexane but is not a direct route to this compound from a cyclohexanol precursor.
Similar to thionyl chloride, phosphorus trichloride (B1173362) (PCl₃) is a reagent used in organic synthesis to convert alcohols to their corresponding alkyl chlorides. wikipedia.orgfishersci.ca The reaction of cyclohexanol with phosphorus trichloride also results in the substitution of the hydroxyl group with a chlorine atom, yielding chlorocyclohexane . This reaction is a general method for preparing alkyl halides from alcohols but does not achieve the regioselectivity required to produce this compound from cyclohexanol. wikipedia.orgfishersci.no
Ring-Opening Reactions of Cyclohexene Oxide
The formation of this compound can be efficiently achieved through the ring-opening of cyclohexene oxide. This transformation is driven by the inherent ring strain of the three-membered ether ring, making it susceptible to nucleophilic attack under various catalytic conditions.
Acid-Catalyzed Ring Opening with Hydrogen Chloride
The reaction of cyclohexene oxide with anhydrous hydrogen chloride (HCl) is a classic method for preparing this compound. researchgate.netnih.gov The mechanism proceeds via acid catalysis, where the epoxide oxygen is first protonated by the acid. researchgate.netmdpi.com This initial step enhances the electrophilicity of the ring carbons and creates a better leaving group (a hydroxyl group). researchgate.net
Photocatalytic Ring Opening
Photocatalysis offers an alternative route for the synthesis of this compound from cyclohexene oxide. Research has demonstrated that decatungstate (W₁₀O₃₂⁴⁻) can function as an efficient photocatalyst for this transformation. In one study, the photocatalytic ring opening of cyclohexene epoxide in the presence of dichloromethane (B109758) (CH₂Cl₂) as a solvent led to the formation of this compound. psu.edu This method is part of a broader application of decatungstate in the functionalization of various organic compounds. nih.gov
Another study reported the use of an antimony(V) porphyrin complex as a photosensitizer. In the presence of a sacrificial electron acceptor, this system could oxygenate cyclohexene, producing a mixture of products that included this compound (20% yield), alongside 2-cyclohexen-1-ol (B1581600) (34%), 1,2-dichlorocyclohexane (B75773) (36%), and cyclohexene oxide (2%). nih.gov
Reduction of 2-Chlorocyclohexanone (B41772)
The synthesis of this compound can also be accomplished by the reduction of the corresponding α-chloro ketone, 2-chlorocyclohexanone. This approach requires careful selection of the reduction method to ensure the selective transformation of the carbonyl group without affecting the carbon-chlorine bond.
Chemo-selective Reduction Methods
Achieving chemo-selectivity in the reduction of α-haloketones is crucial to avoid undesired side reactions, such as dehalogenation. A notable method involves a zinc-catalyzed reduction using pinacolborane (HBpin) as a mild and sustainable reductant. mdpi.comnih.gov This system, employing zinc acetate (Zn(OAc)₂), has been shown to effectively reduce a variety of ketones while tolerating sensitive functional groups, including chloro, bromo, and iodo substituents. mdpi.comnih.gov The reaction proceeds with high selectivity for the carbonyl group, does not require a separate hydrolysis step, and avoids the formation of boronate ester by-products. mdpi.com This makes it a versatile and operationally convenient protocol for the synthesis of this compound from 2-chlorocyclohexanone. mdpi.comnih.gov
Enantioselective Biocatalytic Reduction
Biocatalysis provides a powerful tool for the enantioselective reduction of ketones, yielding chiral alcohols with high optical purity. Various microorganisms and isolated enzymes have been investigated for the reduction of 2-chlorocyclohexanone. researchgate.net
For instance, whole cells of the marine-derived fungus Penicillium citrinum have been used to reduce α-chloroacetophenones to their corresponding chlorohydrins. unifap.br Studies on other enzymes, such as a recombinant alcohol dehydrogenase from Comamonas testosteroni (CtADH), have shown activity on 2-chlorocyclohexanone. In one screening, CtADH converted 2-chlorocyclohexanone with a specific activity of 64.2 U/mg. mdpi.com Similarly, research involving a ketoreductase domain (EryKR1) from Saccharopolyspora erythraea expressed in E. coli also demonstrated the reduction of 2-chlorocyclohexanone to this compound, achieving a conversion rate of 41.82% with a 10 mM substrate concentration. researchgate.netpsu.edu These biocatalytic methods are advantageous for producing specific stereoisomers of the target alcohol.
Horse Liver Alcohol Dehydrogenase (HLADH) Systems
Horse Liver Alcohol Dehydrogenase (HLADH) is a well-studied enzyme used extensively in organic synthesis for the stereoselective reduction of a wide range of ketones and aldehydes. rsc.orgfrontiersin.org It has been successfully applied to the enantioselective reduction of 2-chlorocyclohexanone.
A study utilizing an in vitro enzymatic system with HLADH demonstrated the preparation of optically pure (1S, 2S)-2-chlorocyclohexanol. researchgate.net The reaction was performed in a coupled-substrate system using ethanol (B145695) to recycle the required nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor. researchgate.netresearchgate.net This system efficiently reduced 2-chlorocyclohexanone, yielding the corresponding alcohol with high enantiomeric purity. researchgate.net The stereospecificity of HLADH is well-documented, and in this case, it selectively produces the (1S, 2S)-enantiomer. researchgate.netresearchgate.net
Table 1: Biocatalytic Reduction of 2-Chlorocyclohexanone
| Biocatalyst System | Substrate | Product | Conversion (%) | Enantiomeric Purity | Source(s) |
|---|---|---|---|---|---|
| Horse Liver Alcohol Dehydrogenase (HLAD) | 2-Chlorocyclohexanone | (1S, 2S)-2-Chlorocyclohexanol | - | Optically Pure | researchgate.netresearchgate.net |
| E. coli with EryKR1 gene | 2-Chlorocyclohexanone (10 mM) | This compound | 41.82 | - | researchgate.netpsu.edu |
| Comamonas testosteroni ADH (CtADH) | 2-Chlorocyclohexanone | This compound | - | - | mdpi.com |
Coenzyme Recycling Systems
The synthesis of specific stereoisomers of this compound can be efficiently achieved through enzymatic reduction, a process that necessitates the use of coenzymes such as nicotinamide adenine dinucleotide (NADH). Due to the high cost of these coenzymes, their application in preparative scale synthesis is only economically viable if they can be regenerated and reused in a catalytic manner. This has led to the development of coenzyme recycling systems.
A notable example is the enzymatic in vitro reduction of 2-chlorocyclohexanone to produce optically pure (1S, 2S)-2-chlorocyclohexanol. researchgate.net This transformation is accomplished using a coupled-substrate coenzyme recycling system. researchgate.netresearchgate.net The system comprises the primary substrate (2-chlorocyclohexanone), an enzyme such as Horse Liver Alcohol Dehydrogenase (HLAD), and a catalytic amount of the coenzyme (NAD+). researchgate.net To regenerate the consumed NADH from NAD+, a co-substrate, typically ethanol, is introduced into the reaction mixture. researchgate.netresearchgate.net The enzyme oxidizes the co-substrate (ethanol to acetaldehyde) while simultaneously reducing NAD+ back to NADH, which can then participate in another reduction of the primary substrate. This cyclic process allows for a high turnover number for the expensive coenzyme, making the synthesis more practical. researchgate.net
Research has also explored the use of NAD+ analogues in these recycling systems. The analogue 3-acetylpyridine (B27631) adenine dinucleotide (3-AcPyAD+), for instance, has been studied in a similar recycling system (ethanol-ketone-3-AcPyAD+-HLAD). This system was found to be kinetically and stereochemically very similar to the native NAD+ system, albeit operating at a slightly slower rate. researchgate.net Such biomimetic cofactors are an area of ongoing research to find more stable and cost-effective alternatives to natural coenzymes. mdpi.comresearchgate.net
Stereocontrolled Synthesis of this compound Isomers
The presence of two chiral centers in this compound (at C-1 and C-2) means it can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The controlled synthesis of a specific isomer is crucial as the biological activity and subsequent reactivity of these molecules are highly dependent on their stereochemistry. Methodologies for stereocontrolled synthesis are broadly categorized into diastereoselective and enantioselective approaches.
Diastereoselective Synthesis
Diastereoselective synthesis aims to selectively form one diastereomer (e.g., trans-2-chlorocyclohexanol) over another (cis-2-chlorocyclohexanol). The trans isomer is often the major product in the chlorohydroxylation of cyclohexene, a common method for preparing this compound. orgsyn.orgthieme-connect.com This reaction involves the anti-addition of chlorine and a hydroxyl group across the double bond of cyclohexene.
The stereochemistry of the starting material can also direct the formation of a specific diastereomer in subsequent reactions. For example, in iron-catalyzed cross-coupling reactions of chlorocyclohexanol derivatives with aryl aluminates, the reaction of trans-4-chlorocyclohexanol predominantly yields the trans-product. kyoto-u.ac.jp Interestingly, the reaction of cis-4-chlorocyclohexanol under the same conditions also favors the formation of the trans-product, suggesting that the stereochemistry is controlled by the in situ generated alkoxide intermediate. kyoto-u.ac.jp The distinct reactivity of the diastereomers is further highlighted by the reaction with sodium hydroxide (B78521): trans-2-chlorocyclohexanol undergoes an intramolecular Williamson ether synthesis to form 1,2-epoxycyclohexane, whereas the cis-isomer yields cyclohexanone (B45756) via a hydride shift mechanism. chegg.com
Enantioselective Synthesis
Enantioselective synthesis focuses on the preferential formation of a single enantiomer. This is of paramount importance for the synthesis of chiral drugs and other biologically active molecules where one enantiomer may be active while the other is inactive or even detrimental. Key strategies include the resolution of racemic mixtures and asymmetric catalysis.
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique utilizes an enzyme that selectively catalyzes the reaction of one enantiomer at a much faster rate than the other. For the resolution of racemic this compound, lipases have proven to be highly effective biocatalysts. lookchem.comlookchem.comd-nb.info
In a typical procedure, racemic trans-2-chlorocyclohexanol is subjected to a transesterification reaction catalyzed by a lipase (B570770) in an organic solvent. google.com An acyl donor, such as vinyl propionate, is used to acylate one of the enantiomers. For instance, research has shown that Burkholderia cepacia lipase is a highly efficient enzyme for this resolution, yielding both the acylated product and the remaining unreacted alcohol with high enantiomeric excess (ee >98%). lookchem.comlookchem.com The two enantiomerically enriched compounds can then be separated by standard chromatographic techniques.
Table 1: Enzymatic Resolution of 2-Halocycloalkanols
| Enzyme | Substrate | Outcome | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Burkholderia cepacia lipase | Racemic 2-halocycloalkanols | Enantioselective acylation | >98% | lookchem.com, lookchem.com |
| Hydrolase | Racemic trans-2-chlorocyclohexanol | Stereoselective esterification | High optical purity | google.com |
Asymmetric catalysis aims to create the desired enantiomer directly, rather than separating it from a mixture. This is often a more atom-economical approach. One of the most effective methods for the asymmetric synthesis of this compound is the enantioselective ring-opening of a prochiral meso-epoxide. lookchem.com
In this strategy, a meso-substrate, cyclohexene oxide, is opened by a chloride source in the presence of a chiral catalyst. lookchem.com Research has demonstrated a facile synthesis of chiral 1,2-chlorohydrins, including this compound, through the ring-opening of meso-epoxides with silicon tetrachloride. This reaction is catalyzed by a chiral phosphine (B1218219) oxide. lookchem.com The chiral catalyst creates a chiral environment around the reaction center, directing the nucleophilic attack of the chloride ion to one of the two enantiotopic carbon atoms of the epoxide ring, resulting in the formation of one enantiomer of this compound in excess. This method allows for the production of chiral chlorohydrins with good yields and high enantioselectivities. lookchem.com This approach is part of the broader field of asymmetric ion-pairing catalysis, a powerful strategy in modern enantioselective synthesis. wikipedia.orgnih.gov
Reaction Mechanisms and Chemical Transformations of 2 Chlorocyclohexanol
Intramolecular Reactions
The proximity of the hydroxyl and chloro substituents on the cyclohexane (B81311) ring facilitates intramolecular reactions, which are kinetically favored over intermolecular pathways. The specific stereoisomer of the starting material determines which intramolecular reaction occurs.
The formation of an epoxide ring from 2-chlorocyclohexanol is a classic example of an intramolecular Williamson ether synthesis. This reaction proceeds via an internal nucleophilic substitution (SN2) mechanism.
When treated with a strong base, such as sodium hydroxide (B78521) (NaOH), trans-2-chlorocyclohexanol (B14723591) is readily converted into 1,2-epoxycyclohexane, also known as cyclohexene (B86901) oxide. oc-praktikum.denih.gov The reaction is initiated by the deprotonation of the hydroxyl group by the base, forming a nucleophilic alkoxide ion. This is followed by an intramolecular SN2 attack where the newly formed alkoxide attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and resulting in the formation of the epoxide ring. oc-praktikum.deaskfilo.com
The intramolecular SN2 reaction that leads to epoxide formation has strict stereochemical requirements. For the reaction to occur, the nucleophilic alkoxide and the leaving group (chloride) must be in an anti-periplanar conformation. askfilo.comwikipedia.orgnih.gov This means they must be on opposite sides of the ring and in the same plane. wikipedia.org In the context of the cyclohexane chair conformation, this translates to a trans-diaxial arrangement, where both the hydroxyl group (which becomes the alkoxide) and the chlorine atom occupy axial positions. youtube.comlibretexts.orgmasterorganicchemistry.com
Although the diequatorial conformer of trans-2-chlorocyclohexanol is more stable, it is the less stable diaxial conformer that is reactive. youtube.com The molecule is in dynamic equilibrium between these two chair conformations. While the concentration of the diaxial conformer is low, once it is formed, it rapidly undergoes the intramolecular SN2 reaction to form the stable epoxide product, thereby driving the equilibrium forward. youtube.com This backside attack is essential for the inversion of configuration at the carbon center, a hallmark of the SN2 mechanism.
Table 1: Reaction of this compound Isomers with Base
| Isomer | Reagent | Major Product | Reaction Type | Key Stereochemical Feature |
| trans-2-Chlorocyclohexanol | NaOH | 1,2-Epoxycyclohexane | Intramolecular SN2 | Anti-periplanar (trans-diaxial) arrangement of -OH and -Cl groups allows for backside attack. |
| cis-2-Chlorocyclohexanol | NaOH | Cyclohexanone (B45756) | E2 Elimination & Tautomerization | Syn-clinal arrangement prevents backside attack required for epoxide formation. |
Elimination reactions provide an alternative pathway for this compound, particularly for the cis isomer where epoxide formation is stereochemically hindered.
In contrast to its trans counterpart, cis-2-chlorocyclohexanol does not form an epoxide when treated with a base. oc-praktikum.deaskfilo.com The cis configuration places the hydroxyl and chlorine groups on the same side of the ring, making it impossible to achieve the required anti-periplanar geometry for the intramolecular SN2 reaction. chegg.com
Instead, the cis isomer undergoes a bimolecular elimination (E2) reaction. askfilo.com The base abstracts a proton from the hydroxyl group, and another base molecule abstracts the proton from the carbon atom bearing the hydroxyl group. This leads to the elimination of the chloride ion and the formation of an unstable intermediate, cyclohexenol (B1201834) (an enol). askfilo.com The enol intermediate then rapidly tautomerizes to the more stable keto form, yielding cyclohexanone as the final product. Keto-enol tautomerism is an equilibrium process, but for simple ketones like cyclohexanone, the equilibrium lies far to the side of the keto form.
Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene. For a haloalkane, this reaction is promoted by a strong base and generally follows Zaitsev's rule, which predicts that the more substituted alkene will be the major product.
In the case of this compound, a dehydrohalogenation reaction would involve the removal of a hydrogen atom from a carbon adjacent to the carbon bearing the chlorine, along with the chlorine atom itself, to form a chlorocyclohexene. Theoretically, two possible products could be formed: 1-chlorocyclohexene (B1361362) or 3-chlorocyclohexene. However, this pathway is not the primary reaction observed for this compound under basic conditions. The presence of the adjacent hydroxyl group makes the intramolecular reactions—epoxide formation for the trans isomer and elimination to cyclohexanone for the cis isomer—significantly more favorable. These intramolecular pathways have lower activation energies and proceed much more rapidly than a standard intermolecular dehydrohalogenation.
Elimination Reactions
Intermolecular Reactions
The oxidation of the secondary alcohol group in this compound to a ketone provides the corresponding 2-chlorocyclohexanone (B41772). This transformation is a key step in various synthetic pathways and can be achieved through both chemical and electrochemical methods.
Several chemical oxidants are effective for the conversion of this compound to 2-chlorocyclohexanone. The choice of oxidant often depends on factors such as yield, reaction conditions, and selectivity. A patented method details the use of specific reagents for this purpose, highlighting the utility of this reaction in utilizing byproducts from industrial processes.
One effective, albeit specialized, oxidant is Dess-Martin periodinane (DMP). It is known for its mild reaction conditions and high efficiency in oxidizing primary and secondary alcohols. Another class of oxidants involves nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which are often used in catalytic systems with a stoichiometric co-oxidant.
| Oxidant | Typical Reaction Conditions | Notes |
|---|---|---|
| Dess-Martin Periodinane (DMP) | 20-40 °C, reaction time of 1-4 hours. | A hypervalent iodine compound known for mild and selective oxidations. |
| Tetramethylpiperidine derivatives (e.g., TEMPO) | Catalytic amounts used with a co-oxidant. | Offers a catalytic and often more economical approach. |
While the oxidation of this compound is a known chemical transformation, its direct electrochemical oxidation to 2-chlorocyclohexanone is not widely detailed in prominent literature. However, related electrochemical processes provide context for this potential reaction. For instance, the parent compound, cyclohexanol (B46403), can be electrochemically oxidized at an anode, though this often leads to ring-opening products like adipic acid under certain conditions. researchgate.net
Furthermore, 2-chlorocyclohexanone itself can be prepared via an electrochemical method starting from cyclohexanone, which undergoes electrochemical chlorination in hydrochloric acid. orgsyn.org This indicates that electrochemical methods are relevant in the synthesis of this compound, albeit not necessarily starting from this compound. The direct anodic oxidation of this compound to the ketone remains a less documented specific pathway.
This compound possesses two functional groups, the hydroxyl (-OH) and the chloro (-Cl) group, that can participate in nucleophilic substitution reactions. The outcome of these reactions is highly dependent on the reaction conditions, the nature of the nucleophile, and, crucially, the stereochemistry of the substrate.
Replacement of the Halogen Group: The chlorine atom in this compound can act as a leaving group in nucleophilic substitution reactions. A classic and highly important reaction of halohydrins is the intramolecular formation of an epoxide. When treated with a base (e.g., NaOH), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom and displacing the chloride ion in an intramolecular SN2 reaction. This reaction is highly efficient but requires a specific stereochemical arrangement.
Replacement of the Hydroxyl Group: The hydroxyl group is inherently a poor leaving group because its departure as a hydroxide ion (OH⁻) is energetically unfavorable. nih.gov For the hydroxyl group to be replaced, it must first be converted into a good leaving group. There are two primary strategies for this:
Protonation in Acidic Media: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule (H₂O), which is much more stable. A nucleophile (like Br⁻ or Cl⁻) can then attack the carbon, displacing the water. lookchem.comyoutube.com
Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This converts the hydroxyl group into a tosylate (-OTs) or mesylate (-OMs) group, respectively. These are excellent leaving groups, and can be readily displaced by a wide range of nucleophiles in a subsequent SN2 reaction. lookchem.com
The stereochemistry of this compound isomers (cis and trans) dictates the feasibility and outcome of its substitution reactions.
The intramolecular SN2 reaction to form an epoxide is stereospecific. For the backside attack to occur, the nucleophilic oxygen and the chlorine leaving group must be in an anti-periplanar conformation. This geometry is readily achieved in the chair conformation of trans-2-chlorocyclohexanol. Treatment of the trans isomer with a base, therefore, efficiently yields 1,2-epoxycyclohexane.
In contrast, cis-2-chlorocyclohexanol cannot achieve the necessary anti-periplanar arrangement for the intramolecular SN2 attack to occur. When the hydroxyl and chloro groups are cis, they will be in an axial-equatorial (or equatorial-axial) relationship in the chair conformation. This geometry prevents the backside attack required for epoxide formation. Instead of substitution, treatment of the cis isomer with a base typically leads to an E2 elimination reaction, yielding cyclohexanone.
| Isomer | Reaction with NaOH | Mechanism | Major Product |
|---|---|---|---|
| trans-2-Chlorocyclohexanol | Ring formation | Intramolecular SN2 | 1,2-Epoxycyclohexane |
| cis-2-Chlorocyclohexanol | Ketone formation | E2 Elimination | Cyclohexanone |
For intermolecular reactions with an external nucleophile, the stereochemical outcome follows the general principles of substitution mechanisms.
An SN2 reaction at the carbon bearing the chlorine would proceed with an inversion of configuration at that center.
An SN1 reaction , which is less likely for a secondary halide unless conditions strongly favor carbocation formation, would proceed through a planar carbocation intermediate, leading to a mixture of stereoisomers (both retention and inversion).
Reactions with Complexing Agents
The ability of a molecule to form inclusion complexes, or clathrates, depends on the complementary nature of the host and guest molecules, involving factors such as size, shape, and intermolecular forces.
Clathrate Formation with Alkaloids (e.g., Brucine)
While direct empirical evidence for the formation of a clathrate between this compound and the alkaloid brucine (B1667951) is not extensively documented in readily available literature, the principles of supramolecular chemistry allow for a theoretical consideration of such an interaction. The formation of inclusion complexes is governed by non-covalent interactions, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions.
This compound possesses both a hydroxyl group, which can act as a hydrogen bond donor and acceptor, and a chlorine atom, which can participate in halogen bonding and dipole-dipole interactions. The stereochemistry of the cyclohexyl ring (existing as cis and trans isomers) would also play a crucial role in the potential fit within a host molecule's cavity.
Brucine, a large and complex alkaloid, is known for its use as a chiral resolving agent, a function that relies on the formation of diastereomeric salts or complexes with guest molecules. Its rigid, polycyclic structure contains multiple potential hydrogen bond acceptors (such as carbonyl and ether oxygens) and hydrophobic surfaces.
For a stable clathrate to form, the this compound "guest" molecule would need to fit within a cavity or channel in the crystalline lattice of the brucine "host." The stability of such a complex would be determined by the sum of the weak intermolecular forces. In analogous systems, the binding of guest molecules into host structures, such as cyclodextrins with cinchona alkaloids, is driven by the displacement of high-energy water from the host's hydrophobic cavity and the establishment of favorable host-guest interactions nih.gov. The selective binding in these systems is often pH-dependent, which alters the ionization state of the guest and host, thereby modifying the interaction forces nih.gov. A similar pH dependency could be anticipated in a hypothetical this compound-brucine system.
Table 1: Potential Intermolecular Interactions in a this compound-Brucine Complex
| Interacting Group on this compound | Interacting Group on Brucine | Type of Interaction |
| Hydroxyl (-OH) group | Nitrogen atoms, Carbonyl group | Hydrogen Bonding |
| Chlorine (-Cl) atom | C-H groups on aromatic rings | Halogen Bonding / van der Waals |
| Cyclohexyl ring (C-H) | Hydrophobic pockets of Brucine | van der Waals forces |
Photochemical and Electrochemical Reactivity
The introduction of energy in the form of light or electricity can induce significant transformations in this compound, primarily involving the two functional groups: the hydroxyl and the chloro substituents.
Photochemical Transformations involving this compound
The photochemical reactivity of this compound is dictated by the absorption of light, which can lead to the cleavage of its weakest bonds or the initiation of oxidation reactions. The primary photochemical processes anticipated for this molecule are the homolytic cleavage of the carbon-chlorine bond and the oxidation of the secondary alcohol.
Studies on the photolysis of similar compounds, such as chlorocyclohexane (B146310), indicate that the carbon-chlorine bond is susceptible to cleavage upon UV irradiation, leading to the formation of a chlorine radical and a cyclohexyl radical researchgate.net. In the case of this compound, this would result in a 2-hydroxycyclohexyl radical and a chlorine radical. These reactive radical intermediates can then undergo a variety of secondary reactions, including hydrogen abstraction from the solvent, disproportionation, or reaction with other available species like molecular oxygen.
Furthermore, the photocatalytic oxidation of β-chlorohydrins to the corresponding α-chloroketones has been demonstrated nih.gov. This type of transformation typically involves a photosensitizer that, upon excitation by light, initiates an electron transfer process. The alcohol is oxidized to a ketone, often utilizing molecular oxygen as the terminal oxidant nih.gov. Such a reaction would convert this compound into 2-chlorocyclohexanone.
Table 2: Plausible Photochemical Transformations of this compound
| Reaction Type | Proposed Reactants/Conditions | Major Product(s) | Inferred From |
| C-Cl Bond Homolysis | UV Irradiation | 2-Hydroxycyclohexyl radical, Chlorine radical | Photolysis of chlorocycloalkanes researchgate.net |
| Photocatalytic Oxidation | Photosensitizer (e.g., DDQ), White Light, O₂ | 2-Chlorocyclohexanone | Photocatalytic oxidation of β-chlorohydrins nih.gov |
| Photochlorination (Radical Substitution) | Cl₂ gas, UV light | Dichlorocyclohexanols | General mechanism of photochlorination wikipedia.org |
Electrochemical Degradation and Formation Pathways
The electrochemical behavior of this compound involves both its formation through electrosynthesis and its degradation via anodic oxidation or cathodic reduction. These processes offer environmentally benign alternatives to traditional chemical methods by replacing stoichiometric reagents with electrons.
Formation Pathways: An important electrochemical pathway for the synthesis of this compound is the chlorine-mediated oxidation of cyclohexene. In this process, chloride ions are electrochemically oxidized to generate an active chlorine species which then reacts with cyclohexene in the presence of water to form the chlorohydrin acs.org. This method can achieve high selectivity and Faradaic efficiency acs.org.
Degradation Pathways: The electrochemical degradation of this compound can proceed via two main routes: oxidation at the anode or reduction at the cathode.
Anodic Oxidation: The secondary alcohol group in this compound is susceptible to electrochemical oxidation to form 2-chlorocyclohexanone. This transformation is analogous to the well-established electrochemical oxidation of cyclohexanol to cyclohexanone rsc.org. The reaction proceeds by the removal of electrons at the anode surface, often facilitated by mediators to lower the required overpotential.
Cathodic Reduction: At the cathode, two principal reduction pathways are plausible. The first is the reductive cleavage of the carbon-chlorine bond. This is a common fate for organohalides, where the C-Cl bond is broken upon the addition of electrons to yield cyclohexanol and a chloride ion acs.orgresearchgate.net. The second potential pathway is an intramolecular reaction initiated by the deprotonation of the hydroxyl group at the cathode. The resulting alkoxide can then displace the adjacent chloride via an intramolecular Williamson ether synthesis (an SNi reaction), leading to the formation of cyclohexene oxide nih.gov. This process effectively combines CO₂ capture and conversion when CO₂ is present to react with the electrochemically generated base nih.gov.
Table 3: Summary of Electrochemical Pathways for this compound
| Pathway | Electrode | Reaction Type | Substrate(s) | Product(s) |
| Formation | Anode | Halohydrination | Cyclohexene, Chloride, Water | This compound |
| Degradation | Anode | Oxidation | This compound | 2-Chlorocyclohexanone |
| Degradation | Cathode | Reduction (C-Cl Cleavage) | This compound | Cyclohexanol, Chloride ion |
| Degradation | Cathode | Reduction (Intramolecular Cyclization) | This compound | Cyclohexene oxide, Chloride ion |
Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the functional groups present.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key technique for identifying the functional groups in 2-chlorocyclohexanol. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. For trans-2-chlorocyclohexanol (B14723591), a broad absorption band appears around 3400 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding. oc-praktikum.de Sharp peaks corresponding to the C-H stretching of the alkane ring are observed between 2862 and 2941 cm⁻¹. oc-praktikum.de The presence of the chlorine atom is confirmed by a strong absorption in the 600-800 cm⁻¹ range, which is typical for a C-Cl stretching vibration. nobraintoosmall.co.nz
| Vibrational Mode | Absorption Range (cm⁻¹) | Functional Group Assignment |
| O-H Stretch | ~3400 | Hydroxyl group (-OH) oc-praktikum.de |
| C-H Stretch | 2862 - 2941 | Cyclohexane (B81311) ring C-H bonds oc-praktikum.de |
| C-Cl Stretch | 600 - 800 | Chloro group (-Cl) nobraintoosmall.co.nz |
Table 1: Key IR absorption bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules by mapping the chemical environments of individual atoms.
Proton NMR (¹H NMR)
Proton NMR (¹H NMR) provides information on the number and types of hydrogen atoms in a molecule. For trans-2-chlorocyclohexanol, distinct signals are observed for the protons on the carbon atoms bearing the hydroxyl and chloro groups, as well as for the methylene (B1212753) protons of the cyclohexane ring. oc-praktikum.de The proton attached to the carbon with the hydroxyl group (CH-OH) and the proton on the carbon with the chlorine atom (CH-Cl) typically appear as multiplets in the downfield region of the spectrum due to the deshielding effects of the electronegative oxygen and chlorine atoms. oc-praktikum.de The remaining cyclohexane ring protons produce a series of complex multiplets in the upfield region. oc-praktikum.de
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| CH-OH | 3.45 - 3.56 | m oc-praktikum.de |
| CH-Cl | 3.66 - 3.72 | m oc-praktikum.de |
| Ring CH₂ | 1.20 - 2.22 | m oc-praktikum.de |
| OH | 2.55 | s oc-praktikum.de |
Table 2: ¹H NMR data for trans-2-Chlorocyclohexanol in CDCl₃. oc-praktikum.de (m = multiplet, s = singlet)
Carbon-13 NMR (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within a molecule. savemyexams.com In this compound, the six carbon atoms of the cyclohexane ring are chemically non-equivalent, leading to six distinct signals in the spectrum. The carbons directly bonded to the electronegative chlorine and oxygen atoms (C-1 and C-2) are significantly deshielded and thus appear at higher chemical shifts compared to the other four carbons in the ring. oc-praktikum.delibretexts.org
A ¹³C NMR spectrum of trans-2-chlorocyclohexanol shows the C-1 (attached to -OH) and C-2 (attached to -Cl) carbons at 75.3 ppm and 67.3 ppm, respectively. oc-praktikum.de The remaining four methylene carbons of the ring appear at lower chemical shifts. oc-praktikum.de
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 75.3 oc-praktikum.de |
| C-2 (C-Cl) | 67.3 oc-praktikum.de |
| C-6 | 35.2 oc-praktikum.de |
| C-3 | 33.2 oc-praktikum.de |
| C-4 | 25.6 oc-praktikum.de |
| C-5 | 24.0 oc-praktikum.de |
Table 3: ¹³C NMR chemical shift assignments for trans-2-Chlorocyclohexanol in CDCl₃. oc-praktikum.de
Fluorine-19 NMR (¹⁹F NMR) for Derivative Analysis
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive spectroscopic technique used for the characterization of organofluorine compounds. While not directly applicable to this compound itself, it is an invaluable tool for analyzing fluorinated derivatives. If this compound were used as a precursor to synthesize a fluorinated analogue, ¹⁹F NMR would provide crucial information regarding the chemical environment of each fluorine atom in the new molecule, including its position and stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight (134.60 g/mol ). sigmaaldrich.comnih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak appears as a characteristic pair of peaks (M⁺ and M+2) separated by two mass units.
Electron ionization mass spectrometry of this compound results in fragmentation, producing a unique pattern of fragment ions. The most abundant peak (base peak) in the spectrum is observed at an m/z of 57. nih.govnih.gov Other significant fragment ions are seen at m/z 80 and 41, which help to confirm the structure of the molecule. nih.gov
| m/z Ratio | Significance |
| 134/136 | Molecular ion (M⁺/M+2) peak cluster chemicalbook.com |
| 57 | Base Peak nih.govnih.gov |
| 80 | Significant fragment nih.govnih.gov |
| 41 | Significant fragment nih.gov |
Table 4: Key peaks in the mass spectrum of this compound.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used for molecular structure elucidation. In this method, a molecule in the gas phase is bombarded with a beam of high-energy electrons (typically 70 eV). This process can eject a valence electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+). The energy transferred during this process is often sufficient to cause the molecular ion to break apart into smaller, characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
The EI-MS data for this compound is available through the NIST/EPA/NIH Mass Spectral Library. nist.gov The fragmentation pattern is crucial for confirming the compound's structure. The molecular ion peak, although potentially weak due to the compound's instability under high-energy electron bombardment, would appear at an m/z corresponding to its molecular weight (134.60 g/mol for C₆H₁₁ClO). nist.govnist.gov The presence of chlorine is indicated by a characteristic isotopic pattern for any chlorine-containing fragment, with a peak at M+2 that is approximately one-third the intensity of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Key fragmentation pathways for this compound likely involve the loss of small, stable neutral molecules such as water (H₂O), hydrogen chloride (HCl), or an ethylene (B1197577) fragment (C₂H₄) from the parent ion.
Table 1: Main Fragments in the Electron Ionization Mass Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Identity |
| 98 | 100.0 | [M-HCl]⁺ |
| 69 | 75.2 | [C₅H₉]⁺ |
| 57 | 69.8 | [C₄H₉]⁺ |
| 41 | 63.8 | [C₃H₅]⁺ |
| 79 | 57.0 | [M-HCl-H₂O-H]⁺ |
| 80 | 45.0 | [M-HCl-H₂O]⁺ |
| 44 | 43.0 | [C₂H₄O]⁺ |
| 99 | 36.0 | [M-Cl]⁺ |
| Data sourced from NIST Mass Spectrometry Data Center. nist.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an indispensable tool for assessing the purity of a substance and identifying components in a mixture. nih.govlabsolu.ca The gas chromatograph separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. uni.lu As each separated component elutes from the column, it enters the mass spectrometer, which provides mass data for identification.
In the context of this compound, GC-MS is frequently employed to monitor its formation and to analyze for impurities and byproducts. nih.gov For instance, in the synthesis of this compound via the chlorination of cyclohexene (B86901), GC-MS is the primary analytical tool used to assess the reaction products. epa.govnih.gov Studies show that this compound is consistently the main product, formed through a conjugated addition reaction. epa.govfishersci.ca
However, these analyses also reveal the presence of several byproducts. The type and quantity of these byproducts can vary depending on the specific chlorinating agent (e.g., molecular chlorine vs. sodium hypochlorite) and reaction conditions. epa.gov
Table 2: Common Byproducts Identified during the Synthesis of this compound via GC-MS
| Byproduct Name | Context/Source of Formation | Reference(s) |
| 1,2-Dichlorocyclohexane (B75773) | Primary byproduct of electrophilic addition to cyclohexene. | epa.govnih.gov |
| Dichlorocyclohexanols | Formed in higher yields when using molecular chlorine. | epa.gov |
| 3-Chlorocyclohexene | Minor product formed during photocatalytic chlorination of cyclohexene. | nih.gov |
| Cyclohexenone | Detected when using minimal chlorine doses. | fishersci.ca |
| Chloroform | Formation is significantly higher with aqueous chlorine than with hypochlorite (B82951). | fishersci.ca |
| GC-MS has also been used to detect this compound as a volatile compound present in natural rubber. fishersci.ca |
Optical Rotation and Chiroptical Spectroscopy for Enantiomeric Purity
Due to the presence of two chiral centers, this compound can exist as enantiomers. These non-superimposable mirror-image isomers have identical physical properties except for their interaction with plane-polarized light. nih.gov Compounds that can rotate the plane of polarized light are termed optically active. nih.gov One enantiomer will rotate light in a clockwise (+) direction (dextrorotatory), while its counterpart will rotate it by an equal amount in the counter-clockwise (−) direction (levorotatory). nih.govevitachem.com This property is fundamental to distinguishing between enantiomers and assessing the enantiomeric purity of a sample.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the variation in a compound's optical rotation as a function of the wavelength of light. citeab.com When an ORD measurement is taken across a wavelength range where the chiral molecule has a chromophore (a light-absorbing group), the resulting curve can show a complex pattern of peaks and troughs known as the Cotton effect. fishersci.ca A Cotton effect is termed positive if the optical rotation first increases before rapidly decreasing as the wavelength decreases, and negative if the rotation first decreases. fishersci.ca
The sign and shape of the Cotton effect are directly related to the stereochemistry of the molecule near the chromophore. This makes ORD a valuable tool for determining the absolute configuration of chiral molecules. Research has demonstrated the utility of ORD in the stereochemical analysis of this compound. In one study, the enzymatic reduction of 2-chlorocyclohexanone (B41772) was used to produce optically pure (1S, 2S)-2-chlorocyclohexanol. The absolute configuration of the starting material, (2S)-2-chlorocyclohexanone, was decisively determined through the analysis of the Optical Rotatory Dispersion (ORD) spectrum of the resulting (1S, 2S)-2-chlorocyclohexanol product. nih.gov
Computational Chemistry and Theoretical Studies of 2 Chlorocyclohexanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-chlorocyclohexanol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior.
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals that dictate chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov
For this compound, the HOMO is typically associated with regions of high electron density, such as the lone pairs on the oxygen and chlorine atoms, making these sites susceptible to electrophilic attack. Conversely, the LUMO is located at the antibonding σ* orbitals associated with the C-Cl and C-O bonds, indicating these are the likely sites for nucleophilic attack. The precise energies and spatial distribution of these orbitals can be calculated using various quantum chemical methods. researchgate.net The HOMO-LUMO gap can be used to understand electronic transitions, such as those observed in UV-visible spectroscopy. nih.gov
Theoretical calculations have been instrumental in elucidating the reaction mechanisms of this compound isomers. A classic example is the reaction with a base like sodium hydroxide (B78521). Computational studies support the experimentally observed difference in products for the cis and trans isomers. askfilo.comvaia.com
For trans-2-chlorocyclohexanol (B14723591), the hydroxyl and chlorine groups can adopt an anti-periplanar conformation. vaia.com In this arrangement, the base abstracts the proton from the hydroxyl group, forming an alkoxide. This is followed by an intramolecular SN2 attack where the negatively charged oxygen displaces the chloride ion, resulting in the formation of 1,2-epoxycyclohexane. askfilo.comvaia.com
For cis-2-chlorocyclohexanol, the required anti-periplanar alignment for epoxide formation is not possible. vaia.com Instead, computational models support an E2 elimination mechanism, where the base abstracts a proton from the carbon adjacent to the hydroxyl group, leading to the expulsion of the chloride ion and the formation of an enol intermediate, which then tautomerizes to the more stable cyclohexanone (B45756). askfilo.comvaia.com
Furthermore, DFT calculations have been used to study the stereoselectivity of hydride reductions of 2-substituted cyclohexanones, including the reverse reaction involving this compound. nih.govresearchgate.net These studies evaluate the performance of various density functionals to accurately predict transition state energies and product ratios, highlighting the importance of torsional strain and noncovalent interactions. nih.govresearchgate.net
Conformational Analysis
High-level ab initio and DFT calculations are used to determine the relative energies and geometric properties of the various conformers of this compound. nih.govresearchgate.net For both cis and trans isomers, the substituents can be in either axial (ax) or equatorial (eq) positions, leading to different chair conformations.
For trans-2-chlorocyclohexanol, two primary conformers exist: diequatorial (eq, eq) and diaxial (ax, ax). For cis-2-chlorocyclohexanol, the conformers are (eq, ax) and (ax, eq). DFT studies, benchmarked against highly accurate CCSD(T) methods, have been performed to assess the performance of different functionals in predicting the relative stabilities of these isomers. nih.govresearchgate.net For instance, functionals like M06-2X and ωB97X-D have shown good performance in calculating the relative energies of cyclohexanol (B46403) isomers. nih.gov These calculations show that the stability is determined by a delicate balance of steric hindrance, gauche interactions, and intramolecular forces like hydrogen bonding. nih.govresearchgate.net
Table 1: Comparison of Mean Unsigned Errors (MUE) for Relative Energies of this compound Isomers Calculated by Different DFT Functionals against CCSD(T) Reference Data. This table illustrates the performance of various density functional theory (DFT) methods in predicting the relative energies of different this compound conformers. The Mean Unsigned Error (MUE) is a measure of the average deviation of the calculated energies from high-accuracy CCSD(T) benchmark values, given in kcal/mol. Lower MUE values indicate better agreement with the benchmark and thus higher accuracy for that functional.
| Functional | Mean Unsigned Error (MUE) (kcal/mol) |
|---|---|
| PBE | > 0.60 |
| B3LYP-D3 | ~ 0.30 |
| ωB97X-D | ~ 0.21 |
| M11 | < 0.20 |
| M06-2X | < 0.20 |
Data sourced from benchmark studies. nih.gov
A significant factor influencing the conformational equilibrium of this compound is the potential for intramolecular hydrogen bonding. In trans-2-chlorocyclohexanol, a hydrogen bond can form between the hydroxyl proton (donor) and the chlorine atom (acceptor) in the diaxial (ax, ax) conformation. researcher.life This interaction can stabilize the diaxial conformer, which would otherwise be considered less stable due to steric hindrance (1,3-diaxial interactions). oup.com The presence and strength of this intramolecular hydrogen bond have been confirmed by both spectroscopic studies and theoretical calculations. researcher.lifeoup.com The stabilization provided by this bond is a key factor in the conformational landscape of the molecule, influencing its reactivity.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems, providing insights into structural dynamics and interactions. researchgate.net
MD simulations have been employed to study this compound in the context of its interaction with biological macromolecules. For example, simulations of the enzyme halohydrin dehalogenase (HheC) with this compound as a substrate have provided mechanistic insights. chemrxiv.org These simulations can reveal how the molecule binds within the enzyme's active site, the specific interactions (like hydrogen bonds) that hold it in place, and the conformational changes that occur during the enzymatic reaction. chemrxiv.org Such studies highlighted that specific mutations in the enzyme could lead to better preorganization of the active site for the reaction through altered hydrogen bonding networks, which in turn lowered the activation barrier for the dehalogenation of this compound. chemrxiv.org
Solvent Effects on Reactivity and Conformation
The conformation and reactivity of this compound are significantly influenced by the surrounding solvent environment. Computational and theoretical studies, often in conjunction with experimental techniques like NMR spectroscopy, have been instrumental in elucidating the complex interplay between the solute and solvent molecules. These studies reveal how solvent polarity and specific interactions, such as hydrogen bonding, can alter the conformational equilibrium of this compound, which in turn dictates its reactivity. frontiersin.org
For substituted cyclohexanes, the chair conformation is the most stable. In the case of trans-2-chlorocyclohexanol, two primary chair conformations are possible: one where both the chlorine and hydroxyl groups are in equatorial positions (ee) and another where they are both in axial positions (aa). Studies utilizing dipole moments, NMR, IR, and Raman spectroscopy have shown that the diequatorial (ee) conformer strongly predominates in solution. researchgate.net A dynamic equilibrium exists between the diaxial (aa) and diequatorial (ee) forms, with the diaxial conformation being more prevalent even in highly polar solvents. researchgate.net The energy difference between these conformers is affected by the solvent. For instance, the shift in the Gibbs free energy (ΔG°) for the aa ⇌ ee equilibrium when moving from carbon tetrachloride to benzene (B151609) as the solvent has been noted to be characteristically constant. researchgate.net
In the case of cis-2-chlorocyclohexanol, the two chair conformers involve one substituent being axial and the other equatorial. The two possibilities are the equatorial hydroxyl/axial chlorine (ea) conformer and the axial hydroxyl/equatorial chlorine (ae) conformer. Low-temperature NMR experiments conducted in various deuterated solvents (dichloromethane-d2, acetone-d6, and methanol-d4) have shown that the conformer with the hydroxyl group in the equatorial position and the chlorine in the axial position (ea) is the preferred one. nih.gov Its population remains consistently high, around 60-70%, across different solvents. nih.gov
Theoretical calculations, however, present a more complex picture. While experimental data show a clear preference for the 'ea' conformer in solution, gas-phase calculations (using methods like MP2/6-311++G(3df,2p)) predict the 'ae' conformer to be lower in energy. nih.gov This discrepancy highlights the critical role of the solvent, which is not accounted for in gas-phase calculations. To bridge this gap, solvation models like the Polarizable Continuum Model (PCM) are employed. Studies have found that only by explicitly considering the hydrogen atoms in the construction of the molecular cavity can the conformational preference in solution be accurately described. nih.gov Molecular dynamics simulations combined with ab initio calculations have suggested that the 'ea' conformer is slightly favored due to hydrogen bonding interactions. nih.gov
The choice of solvent can modulate the conformational equilibrium. Generally, an increase in solvent polarity is expected to favor the conformer with the larger dipole moment. However, in some 1,3-disubstituted cyclohexanes, the conformational equilibria are not primarily controlled by solvent polarity but rather by steric effects. researchgate.net For cis-2-halocyclohexanols, the relative stability of conformers does not show a marked dependence on the solvent, a behavior also observed in related compounds like cis-2-halocyclohexylamines where strong hyperconjugative interactions dominate over solvent effects. nih.govbeilstein-journals.org
The following tables summarize the experimental and theoretical findings on the conformational preferences of this compound isomers in different environments.
Table 1: Conformational Preference of cis-2-Chlorocyclohexanol in Various Solvents
| Solvent | Preferred Conformer | Population of Preferred Conformer (%) | Method |
|---|---|---|---|
| Dichloromethane-d2 | equatorial-OH, axial-Cl (ea) | ~60-70 | Low-Temperature NMR nih.gov |
| Acetone-d6 | equatorial-OH, axial-Cl (ea) | ~60-70 | Low-Temperature NMR nih.gov |
| Methanol-d4 | equatorial-OH, axial-Cl (ea) | ~60-70 | Low-Temperature NMR nih.gov |
Table 2: Conformational Preference of trans-2-Chlorocyclohexanol in Solution
| Solvent System | Predominant Conformer | Observation | Method |
|---|---|---|---|
| Various Solutions | diequatorial (ee) | Strongly predominates | Dipole Moments, NMR, IR, Raman researchgate.net |
The solvent's influence on the conformational equilibrium directly impacts the molecule's reactivity. The accessibility of the reactive sites and the stereoelectronic environment are different for each conformer. For reactions like substitution or elimination, the prevalence of one conformer over another due to solvent choice can determine the reaction pathway and the stereochemical outcome of the products. For example, an E2 elimination reaction requires an anti-periplanar arrangement of a proton and the leaving group (chlorine), a condition that is met in the diaxial (aa) conformer of the trans isomer. Therefore, solvents that stabilize this conformer could potentially increase the rate of elimination.
Advanced Applications and Research Frontiers of 2 Chlorocyclohexanol
Role as a Precursor in Complex Organic Synthesis
2-Chlorocyclohexanol serves as a crucial intermediate and building block in the synthesis of a wide array of organic compounds. Current time information in Bangalore, IN.chemscene.com Its ability to undergo various chemical transformations makes it a versatile starting material for creating more complex molecular architectures for pharmaceuticals, agrochemicals, polymers, and other specialty chemicals. Current time information in Bangalore, IN.tcichemicals.com
Building Block for Pharmaceutical Intermediates
The pharmaceutical industry frequently utilizes this compound as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). chemscene.com Its derivatives are explored for a range of potential therapeutic applications due to their biological activity. tcichemicals.com For instance, it can be converted into 2-chlorocyclohexyl chloroformate, a versatile intermediate used in the synthesis of various pharmaceuticals. sigmaaldrich.com
Research has identified this compound as a precursor in the synthesis of certain analgesics (pain relievers) and anesthetics. Current time information in Bangalore, IN. Its structural framework is incorporated into larger molecules designed to interact with specific biological targets to induce these effects. The reaction of this compound to form intermediates like 2-chlorocyclohexyl chloroformate is a step in creating some anesthetics. sigmaaldrich.com
Synthesis of Agrochemicals (e.g., Herbicides, Insecticides)
In the agricultural sector, this compound is employed as a starting material for the production of various agrochemicals. Current time information in Bangalore, IN.chemscene.com Its chemical structure is a useful scaffold for developing new herbicides and insecticides, contributing to crop protection and management. Current time information in Bangalore, IN.
Precursor for Industrial Polymers (e.g., Nylon-6 via Caprolactam, Adipic Acid)
This compound plays an indirect but significant role in the synthesis of major industrial polymers like Nylon-6. It serves as a precursor to cyclohexanone (B45756), a key raw material for producing both caprolactam and adipic acid. ambeed.com
The pathway typically involves the oxidation of this compound to yield 2-chlorocyclohexanone (B41772), which can be further processed to cyclohexanone. ambeed.com Cyclohexanone is the primary starting material for caprolactam. researchgate.net The caprolactam monomer then undergoes ring-opening polymerization to produce Nylon-6, a widely used polyamide.
Similarly, adipic acid, the other key monomer for producing Nylon-6,6, is commercially produced from a mixture of cyclohexanol (B46403) and cyclohexanone (known as KA oil). Since this compound can be converted to these precursors, it is situated upstream in the production chain of these important polymers. ambeed.com
Synthesis of Flavoring Agents and Fragrances
The application of this compound extends to the flavor and fragrance industry. Current time information in Bangalore, IN. It is used as an intermediate in the synthesis of specific molecules that provide desired scents and tastes for a variety of consumer products. Current time information in Bangalore, IN. For example, it has been used in synthetic pathways developed in flavor research to produce sulfur-containing flavor precursors.
Exploration in Materials Science
The exploration of this compound in materials science is primarily linked to its established role as a precursor in polymer synthesis, as detailed in section 6.1.3. While it is listed as a product relevant to materials science by chemical suppliers due to its utility as a building block, extensive research into its direct application in creating novel functional materials outside of the conventional polymer framework is not widely documented. chemscene.comsigmaaldrich.com One study on functional polyester (B1180765) synthesis mentions this compound in the context of a potential hydrogenation reaction of an intermediate, but it is not a primary monomer or component of the final material. Therefore, its current contribution to materials science is mainly as a foundational chemical for producing monomers for large-scale polymer production.
Table of Precursor Applications
| Final Product Category | Specific Example(s) | Role of this compound | Reference(s) |
|---|---|---|---|
| Pharmaceuticals | Analgesics, Anesthetics | Serves as a key intermediate and building block. | Current time information in Bangalore, IN., sigmaaldrich.com |
| Agrochemicals | Herbicides, Insecticides | Used as a starting material for synthesis. | Current time information in Bangalore, IN., chemscene.com |
| Industrial Polymers | Nylon-6, Nylon-6,6 | Precursor to cyclohexanone and cyclohexanol, which are used to produce caprolactam and adipic acid. | , ambeed.com, |
| Flavors & Fragrances | Various flavoring agents | Employed as an intermediate in the synthesis of flavor and fragrance compounds. | Current time information in Bangalore, IN., |
Biochemical and Pharmacological Research
The introduction of halogen atoms into organic molecules is a common strategy in medicinal chemistry to modulate the biological activity of a compound. mdpi.com Halogenation can enhance the affinity of a molecule for its biological target, such as a receptor or enzyme, by forming specific, directional bonds. mdpi.com Furthermore, it often increases the lipophilicity of a compound, which can improve its ability to pass through biological membranes. mdpi.com
Research on halogenated analogs of delta-8-tetrahydrocannabinol (B88935) (THC), which share a cyclohexanol-like core, demonstrates this principle. The 5'-bromo, 5'-iodo, and 5'-trifluoromethyl analogs were found to be 2 to 40 times more potent in various biological tests than the non-halogenated parent compound. nih.gov This increased potency correlated with their binding affinity for cannabinoid receptors. nih.gov
In the context of this compound, the presence of the chlorine atom influences its physical properties like solubility and its ability to interact with biological membranes, which can in turn impact its biological activity. smolecule.com Studies on cyclohexanol and its derivatives have shown that they can exhibit significant biological effects, such as the inhibition of the enzyme HMG-CoA reductase, which is involved in cholesterol synthesis. nih.gov This suggests that halogenated cyclohexanols like this compound are compounds of interest for investigating potential pharmacological activities.
The spatial arrangement of atoms, or stereochemistry, is a critical factor in the biological activity of molecules. For this compound, which exists as cis and trans isomers, as well as enantiomers (e.g., (1R,2R) and (1S,2S) forms), the specific stereoisomer can dictate its chemical reactivity and biological interactions. smolecule.comlookchem.comnist.gov
The differing reactivity of cis- and trans-2-chlorocyclohexanol (B14723591) with a base is a clear illustration of stereochemical control. The trans isomer readily forms an epoxide, while the cis isomer yields a ketone. vaia.comunizin.org This difference is due to the geometric constraints of the cyclohexane (B81311) ring; only the trans isomer can adopt a conformation where the hydroxyl and chlorine groups are in an anti-periplanar (trans-diaxial) arrangement, which is necessary for the intramolecular backside attack that forms the epoxide ring. vaia.com Such differences in chemical reactivity can translate to distinct biological outcomes.
The chirality of this compound is also significant, as different enantiomers of a compound often exhibit distinct biological activities. lookchem.com Research has focused on methods for producing specific, optically pure stereoisomers, such as the enzymatic reduction of 2-chlorocyclohexanone to yield (1S, 2S)-2-chlorocyclohexanol, for further study. researchgate.net The interaction of a chiral molecule with a chiral biological target, like an enzyme or receptor, is often highly specific, meaning one enantiomer may be highly active while the other is inactive or even has an opposing effect.
Table 2: Stereoisomer-Dependent Reactions of this compound
| Isomer | Reaction with NaOH | Mechanism | Rationale |
| trans-2-Chlorocyclohexanol | Forms 1,2-epoxycyclohexane | Intramolecular SN2 Williamson ether synthesis | Can achieve a trans-diaxial conformation allowing for backside attack. vaia.com |
| cis-2-Chlorocyclohexanol | Forms cyclohexanone | E2 Elimination followed by tautomerization | Cannot achieve a trans-diaxial conformation; elimination occurs instead. vaia.comunizin.org |
While the specific molecular targets of this compound are not extensively documented, research on structurally related halogenated compounds provides insights into its potential interactions. The biological effects of a compound are mediated by its binding to specific molecular targets, such as receptors or enzymes, which in turn modulates cellular pathways.
Studies on halogenated cannabinoid analogs, which contain a substituted cyclohexanol ring, have shown that these compounds bind to cannabinoid receptors. nih.gov This interaction suggests that the halogenated cyclohexanol moiety can be a key part of the pharmacophore responsible for receptor affinity. The research also pointed to the possible involvement of more than one cannabinoid receptor site, indicating potential for selective targeting. nih.gov
Furthermore, research on non-halogenated cyclohexanol derivatives has identified the enzyme HMG-CoA reductase as a molecular target. nih.gov Cyclohexanol and methylcyclohexanols were found to inhibit this enzyme, which is a critical component of the sterol biosynthesis pathway. nih.gov The presence of the chlorine atom in this compound could influence its ability to interact with and potentially inhibit such enzymes. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with a nucleophilic portion of a target molecule, thereby enhancing binding affinity. mdpi.com The compound's hydrogen-bonding capabilities and its interaction with biological membranes are also key factors in its potential molecular interactions. smolecule.com
Environmental Chemistry Research
This compound has been identified as an intermediate product in environmental transformation pathways, particularly during water chlorination processes. witpress.com Studies have shown that when industrial or municipal wastewaters containing cyclohexene (B86901) are treated with chlorinating agents like aqueous chlorine or sodium hypochlorite (B82951) for disinfection, this compound is formed as the principal transformation product. witpress.com This reaction proceeds through a conjugated addition mechanism. witpress.com
Interestingly, this compound has also been identified as an analytical artifact that can form during the testing of chlorinated water samples. nih.govtandfonline.com This occurs when dichloromethane (B109758), a common extraction solvent, contains cyclohexene added as a preservative. nih.gov The cyclohexene preservative can react with residual chlorine present in the water sample to produce this compound and other chlorinated derivatives. nih.govtandfonline.com The formation of these artifacts can complicate the analysis of disinfection byproducts in drinking water. nih.gov The laboratory synthesis of this compound by reacting cyclohexene with hypochlorous acid mirrors the reaction that occurs in these environmental and analytical contexts. orgsyn.org
Formation of Organochlorine By-products
The role of this compound as an intermediate in the formation of other organochlorine compounds is a significant area of research, particularly in the context of environmental chemistry and industrial wastewater treatment. witpress.com The chlorination of industrial wastewaters, a common disinfection process, can lead to the creation of a variety of organochlorine by-products when certain organic precursors are present. witpress.com
Research into the chlorination of wastewater containing cyclohexene demonstrates that this compound is a principal transformation product. witpress.comresearchgate.net In these aqueous chlorination processes, this compound is formed through the conjugated addition mechanism and its concentration remains high regardless of the ratio of chlorine to the substrate. witpress.com This primary product can then undergo further reactions, leading to a variety of other chlorinated cyclohexane derivatives. For instance, dehydration of this compound can yield chlorocyclohexene, which in turn can react further to form dichlorocyclohexanols and trichlorocyclohexanes. witpress.com
A study investigating the by-products from the chlorination of cyclohexene with aqueous chlorine (Cl2) and sodium hypochlorite (NaOCl) identified numerous organochlorine compounds. witpress.com this compound was consistently the main product, but other chlorinated substances were also formed, demonstrating its role as a key intermediate. witpress.comresearchgate.net
The by-products formed during the chlorination of cyclohexene vary depending on the chlorinating agent and the ratio of chlorine to the substrate. The following table details the concentration of selected by-products identified in one study.
Table 1: By-products of Cyclohexene Chlorination (Concentration in mg/l)
| Compound | Chlorinating Agent | Molar Ratio (Chlorine:Substrate) 1:1 | Molar Ratio (Chlorine:Substrate) 5:1 |
|---|---|---|---|
| This compound | Cl2 | 1.8 | 1.9 |
| NaOCl | 1.1 | 1.2 | |
| 1,2-Dichlorocyclohexane (B75773) | Cl2 | 0.05 | 0.2 |
| NaOCl | 0.03 | 0.04 | |
| Chlorocyclohexene | Cl2 | 0.02 | 0 |
| NaOCl | 0.03 | 0 | |
| Trichlorocyclohexane | Cl2 | 0.01 | 0.02 |
| NaOCl | 0 | 0.01 | |
| Dichlorocyclohexanol | Cl2 | 0.03 | 0.05 |
| NaOCl | 0.01 | 0.02 |
Data sourced from a study on the formation of organochlorine by-products during the chlorination of wastewaters containing cyclohexene. witpress.com
Beyond the context of wastewater treatment, this compound serves as a direct precursor in targeted organic synthesis for other organochlorine compounds. A patented method describes the preparation of o-chlorocyclohexanone, an important fine chemical intermediate, using this compound as the starting material. google.com In this process, high-purity this compound is reacted with an oxidant to produce o-chlorocyclohexanone, showcasing a controlled transformation into another organochlorine derivative. google.com
The formation of such by-products is a critical consideration due to potential ecotoxicity and mutagenicity concerns associated with organochlorine compounds.
Table 2: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 15274 |
| Cyclohexene | 8079 |
| o-Chlorocyclohexanone | 13903 |
| 1,2-Dichlorocyclohexane | 8167 |
| Chlorocyclohexene | 79051 |
| Trichlorocyclohexane | 139569 |
| Dichlorocyclohexanol | 86341 |
| Sodium hypochlorite | 23665760 |
Future Research Directions for 2 Chlorocyclohexanol
The continued investigation of 2-chlorocyclohexanol and its derivatives is driven by its utility as a versatile chemical intermediate. Future research is poised to enhance its synthesis, understand its reactivity through advanced modeling, and ensure its environmental compatibility. The following areas represent key directions for future scientific inquiry.
Q & A
Basic: What are the primary synthetic routes for 2-Chlorocyclohexanol, and how can reaction conditions be optimized for yield?
This compound is typically synthesized via chlorination of cyclohexanol or through cyclohexene oxide intermediates. For example, it can be prepared by reacting cyclohexene oxide with hydrochloric acid under controlled pH and temperature . Optimization involves monitoring reaction kinetics, adjusting stoichiometry (e.g., HCl concentration), and using catalysts like Lewis acids to enhance regioselectivity. Yield improvements often require inert atmospheres (e.g., nitrogen) to prevent oxidation byproducts.
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm the hydroxyl and chlorine positions (e.g., δ 3.5–4.5 ppm for hydroxyl protons) .
- GC/MS : For purity assessment and identification in complex mixtures. Calibration curves using internal standards (e.g., ethyl caprate) ensure quantitative accuracy .
- IR Spectroscopy : O-H stretching (~3200–3600 cm) and C-Cl bonds (~550–850 cm) provide functional group confirmation.
Advanced: How can researchers resolve contradictions in reported physical properties (e.g., boiling points) of this compound?
Discrepancies often arise from stereoisomerism (cis/trans configurations) or impurities. To address this:
- Purification : Use fractional distillation or preparative HPLC to isolate isomers.
- Control Experiments : Replicate studies under standardized conditions (e.g., 1 atm pressure for boiling point measurements).
- Meta-Analysis : Compare data across peer-reviewed sources while prioritizing studies with detailed methodology (e.g., CAS 1561-86-0 in ).
Advanced: What are the mechanistic implications of this compound’s stereochemistry in nucleophilic substitution reactions?
The cis/trans configuration of this compound influences reaction pathways. For example, the axial chlorine in the cis isomer may favor S2 mechanisms due to steric hindrance, while the trans isomer could undergo S1 via carbocation intermediates. Computational modeling (DFT) and kinetic isotope effects are recommended to elucidate stereochemical outcomes .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods to prevent inhalation of vapors (evidenced by analogous chlorinated compound protocols in ).
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite).
Advanced: How does this compound’s environmental persistence impact its use in ecotoxicological studies?
As a chlorinated alcohol, it may undergo hydrolysis or microbial degradation. Researchers should:
- Monitor Degradation Products : Use LC-MS to track intermediates like cyclohexanediols.
- Bioassays : Assess toxicity in model organisms (e.g., Daphnia magna) under varying pH and temperature conditions (similar to chlorophenol studies in ).
Basic: What are the best practices for preparing this compound solutions in polar vs. nonpolar solvents?
- Polar Solvents (e.g., water/ethanol) : Dissolve via hydrogen bonding; sonication accelerates solubility.
- Nonpolar Solvents (e.g., hexane) : Use phase-transfer catalysts or elevated temperatures.
- Stability Testing : Store solutions at 4°C in amber vials to prevent photodegradation .
Advanced: How can computational chemistry predict this compound’s reactivity in novel synthetic pathways?
- DFT Calculations : Model transition states to predict regioselectivity in reactions (e.g., epoxide ring-opening).
- MD Simulations : Study solvation effects on reaction kinetics.
- Software Tools : Gaussian or ORCA for energy minimization; compare results with experimental IR/Raman data for validation.
Basic: What methodologies validate the purity of this compound in interdisciplinary research?
- Melting Point Analysis : Compare observed ranges with literature values (e.g., 45–48°C for cis isomers).
- Chromatographic Cross-Validation : Use HPLC (C18 column) and TLC (silica gel) with multiple solvent systems.
- Elemental Analysis : Confirm C, H, Cl, and O percentages match theoretical values (CHClO, MW 134.6) .
Advanced: How do isotopic labeling studies enhance understanding of this compound’s metabolic pathways?
- C or H Labeling : Track metabolic intermediates in microbial degradation assays.
- MS Imaging : Localize labeled compounds in biological matrices (e.g., plant tissues).
- Kinetic Isotope Effects : Resolve rate-determining steps in enzymatic cleavage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
